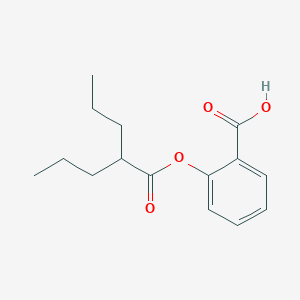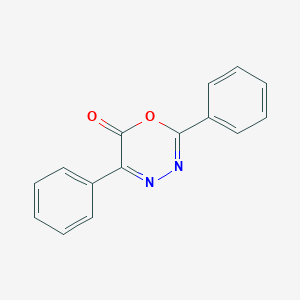
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one, also known as DPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is synthesized through a simple and efficient method and has been extensively studied for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one varies depending on its application. In the case of its use as a fluorescent probe for the detection of metal ions, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one binds to metal ions and undergoes a fluorescence enhancement. In the case of its use as a photosensitizer in photodynamic therapy, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one generates singlet oxygen upon exposure to light, which can induce cell death in cancer cells. In the case of its use as a corrosion inhibitor, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one forms a protective layer on metal surfaces, preventing corrosion.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one have been extensively studied. In vitro studies have shown that 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has low toxicity and does not induce significant cytotoxicity in various cell lines. However, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its simple and efficient synthesis method. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has a high selectivity and sensitivity for metal ion detection, making it a promising fluorescent probe. However, one limitation of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is its low water solubility, which can limit its application in certain experiments.
Zukünftige Richtungen
There are various future directions for the study of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, more studies are needed to determine the potential toxicity of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one in vivo. Further research is also needed to improve the water solubility of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one for its potential use in aqueous systems. Finally, the potential use of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one as a corrosion inhibitor in other industries can also be explored.
Conclusion
In conclusion, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple and efficient synthesis method, high selectivity and sensitivity for metal ion detection, and potential use as a photosensitizer in photodynamic therapy make it a promising compound for future research. However, more studies are needed to determine its potential toxicity in vivo and to improve its water solubility for its potential use in aqueous systems.
Synthesemethoden
The synthesis of 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one can be achieved through a simple and efficient method. The most commonly used method involves the reaction of hydrazine hydrate with benzophenone in the presence of a strong acid catalyst. The resulting product is then oxidized using hydrogen peroxide to yield 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one. The purity of the synthesized compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has various potential applications in scientific research. It has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Eigenschaften
CAS-Nummer |
63617-45-8 |
|---|---|
Produktname |
2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one |
Molekularformel |
C15H10N2O2 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2,5-diphenyl-1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
BUMXQZXHVHRHEU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
63617-45-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




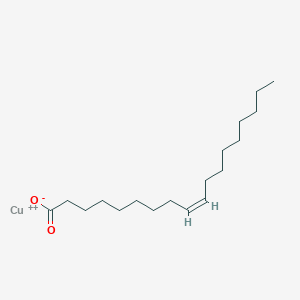
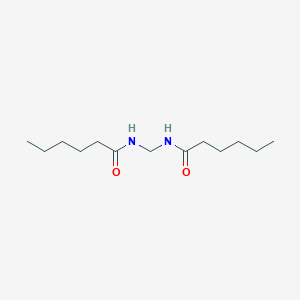

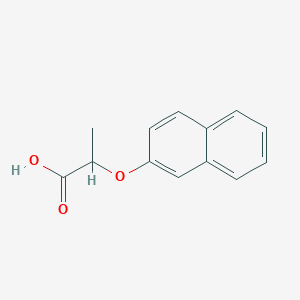

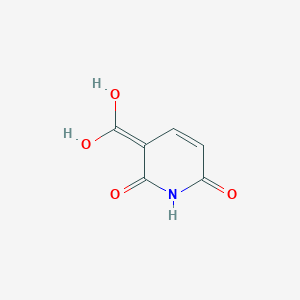
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
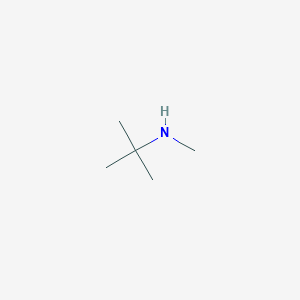
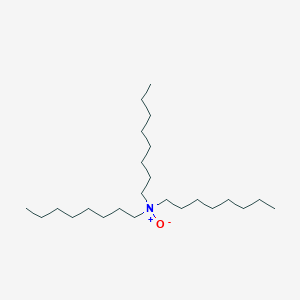
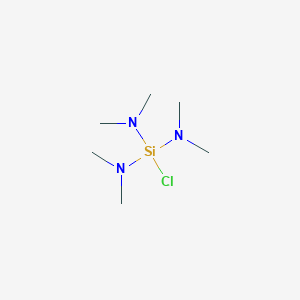
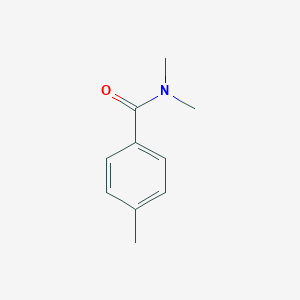
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
